molecular formula C21H26ClN3O5S B298040 N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Numéro de catalogue B298040
Poids moléculaire: 468 g/mol
Clé InChI: PGNROJAIAFRNAL-FSJBWODESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, commonly known as CMI-977, is a small molecule inhibitor that has been studied extensively for its potential applications in various fields of biomedical research. The compound has been shown to have a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Applications De Recherche Scientifique

CMI-977 has been studied extensively for its potential applications in various fields of biomedical research. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. CMI-977 has also been shown to have anti-tumor effects by inhibiting angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In addition, CMI-977 has been shown to have anti-angiogenic effects by inhibiting the activity of vascular endothelial growth factor (VEGF), a protein that stimulates the growth of new blood vessels.

Mécanisme D'action

CMI-977 exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory response, tumor growth, and angiogenesis. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response, by preventing its translocation from the cytoplasm to the nucleus. CMI-977 also inhibits the activity of VEGF, a protein that stimulates the growth of new blood vessels, by preventing its binding to its receptor on endothelial cells.
Biochemical and physiological effects:
CMI-977 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response. CMI-977 has also been shown to inhibit the growth and proliferation of various tumor cell lines, including breast, colon, and lung cancer cells. In addition, CMI-977 has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

CMI-977 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has also been shown to have low toxicity, making it suitable for in vivo studies. However, CMI-977 has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. In addition, CMI-977 has a short half-life in vivo, which can limit its therapeutic potential.

Orientations Futures

There are several future directions for the study of CMI-977. One potential direction is the development of more potent and selective inhibitors of NF-κB and VEGF. Another potential direction is the use of CMI-977 in combination with other anti-cancer agents to enhance its efficacy. In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of CMI-977 in vivo, as well as its potential applications in other fields of biomedical research.

Méthodes De Synthèse

The synthesis of CMI-977 involves the reaction of 3-chloro-4-methoxyaniline with 4-isobutoxybenzaldehyde to form a Schiff base, which is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative. The resulting compound is then reacted with methanesulfonyl chloride to form CMI-977.

Propriétés

Nom du produit

N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Formule moléculaire

C21H26ClN3O5S

Poids moléculaire

468 g/mol

Nom IUPAC

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H26ClN3O5S/c1-15(2)14-30-18-8-5-16(6-9-18)12-23-24-21(26)13-25(31(4,27)28)17-7-10-20(29-3)19(22)11-17/h5-12,15H,13-14H2,1-4H3,(H,24,26)/b23-12+

Clé InChI

PGNROJAIAFRNAL-FSJBWODESA-N

SMILES isomérique

CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C

SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C

SMILES canonique

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.